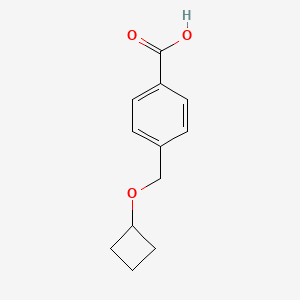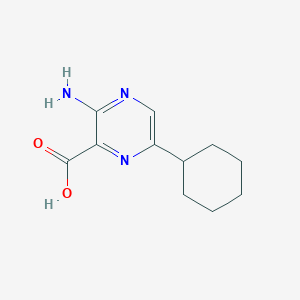
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group and another pyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as trimethyl borate or pinacolborane to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is carefully controlled to minimize by-products and ensure high-quality output.
化学反応の分析
Types of Reactions
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and catalysts (e.g., Pd/C).
Major Products
科学的研究の応用
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity .
類似化合物との比較
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: A boronic ester with similar reactivity but different solubility and stability properties.
Uniqueness
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is unique due to its dual pyridine rings and ethoxy linkage, which can impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
特性
分子式 |
C12H13BN2O3 |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
[2-(1-pyridin-2-ylethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O3/c1-9(11-4-2-3-6-14-11)18-12-8-10(13(16)17)5-7-15-12/h2-9,16-17H,1H3 |
InChIキー |
LDJSHHFKDXGSTP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)OC(C)C2=CC=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)



![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)

![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)






